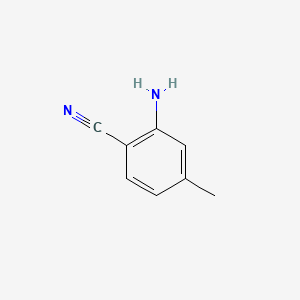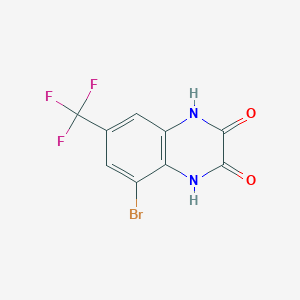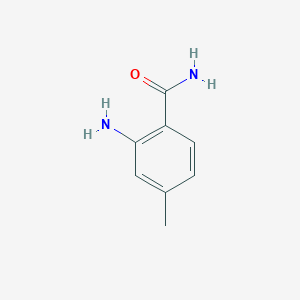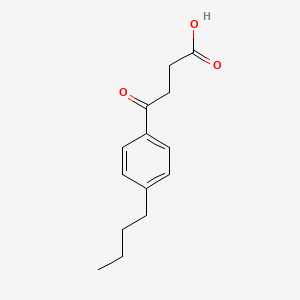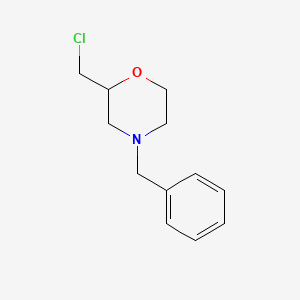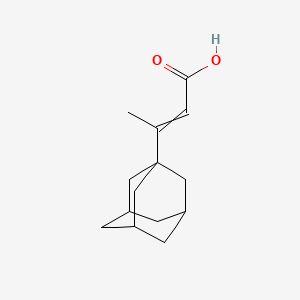
5-Bromo-4-methyl-2-phenyl-1,3-thiazole
Overview
Description
The compound 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is a structurally significant molecule that has been the subject of various studies due to its potential applications in pharmacology and materials science. The molecule consists of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen, substituted with bromo, methyl, and phenyl groups. This compound is related to other thiazole derivatives that have been synthesized and analyzed for their molecular and crystal structures, as well as their potential biological activities and chemical properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thioureas with various electrophiles, leading to the formation of trisubstituted thiazoles . For instance, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles via a 1,3-pyridyl shift . Additionally, the synthesis of 5-HT3 receptor antagonists, which are structurally related to this compound, has been described, indicating the potential for central nervous system penetrability of these compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole shows that the thiazole and phenyl rings are inclined at a small angle to each other, and the crystal packing exhibits significant π-π interactions and short intermolecular S⋯Br contacts . These structural features are crucial for understanding the reactivity and interaction of the molecule with other substances.
Chemical Reactions Analysis
Thiazole derivatives undergo a variety of chemical reactions, including bromination, which can lead to the exclusive formation of 5-halo derivatives . The effects of substituents on the thiazole ring and the reactivity of the hydrazone fragment have been studied, revealing insights into the reaction mechanisms and the influence of electronic factors .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of a bromine atom can significantly affect the molecule's reactivity and interactions with other molecules. For instance, the bromination of thiazolylhydrazones has been shown to proceed with regioselectivity, leading to the formation of 5-halo derivatives . The crystal structures of these compounds often reveal intermolecular hydrogen bonding and weak interactions, such as π-π stacking and halogen bonding, which can affect their solubility, melting points, and other physical properties .
Scientific Research Applications
Anticancer Activity
5-Bromo-4-methyl-2-phenyl-1,3-thiazole derivatives have shown potential in anticancer applications. For instance, Gomha et al. (2017) synthesized a series of thiazole derivatives and evaluated their in vitro anticancer activity against Hepatocellular carcinoma cell lines, indicating potent anticancer properties (Gomha et al., 2017). Similarly, Mansour et al. (2020) developed thiazole derivatives exhibiting promising antiproliferative activity against HCT-116 cancer cells (Mansour et al., 2020).
Antimicrobial Activity
Thiazole derivatives, including those related to this compound, have been noted for their antimicrobial properties. Ramadan (2010) synthesized thiazole derivatives that showed potential activity against Candida albicans (Ramadan, 2010).
Synthesis and Modification Techniques
Several studies focus on the synthesis and modification of thiazole derivatives for various applications. Attimarad and Mohan (2007) explored the synthesis of thiazole derivatives using microwave irradiation, highlighting efficient production methods (Attimarad & Mohan, 2007). Yokooji et al. (2003) discussed the palladium-catalyzed arylation of thiazoles, contributing to the development of advanced synthesis techniques (Yokooji et al., 2003).
Organic Ionic Liquids
Thiazole derivatives, such as this compound, have also been used in the creation of organic ionic liquids. Davis and Forrester (1999) demonstrated the use of methyl thiazole derivatives to promote the benzoin condensation, an important chemical reaction (Davis & Forrester, 1999).
Photophysical Properties
Thiazole derivatives are also studied for their photophysical properties. Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and analyzed their photophysical properties, indicating potential applications in materials science (Murai et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to impact a range of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, safety precautions suggest avoiding contact with skin and eyes, and avoiding breathing dust, indicating that the compound’s action may be influenced by exposure conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methyl-2-phenyl-1,3-thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve the inhibition of enzyme activity, which can disrupt the metabolic processes of pathogens or cancer cells.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to the inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition disrupts the replication process, ultimately leading to cell death. Additionally, this compound can interact with proteins involved in gene expression, altering their function and leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effectiveness. Over time, the compound may undergo degradation, leading to a reduction in its biological activity . Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells developing resistance to its effects . These temporal changes highlight the importance of understanding the stability and degradation pathways of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to liver toxicity and other adverse effects in animal models . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effectiveness and safety of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the distribution of this compound within tissues can affect its localization and accumulation, influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA and proteins involved in gene expression . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action.
properties
IUPAC Name |
5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKJKJMPCGEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383714 | |
| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28771-82-6 | |
| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



